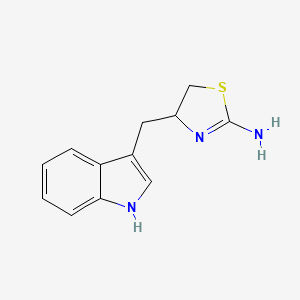
4,5-Dihydro-4-(1H-indol-3-ylmethyl)-2-thiazolamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydro-4-(1H-indol-3-ylmethyl)-2-thiazolamine is a heterocyclic compound that features both indole and thiazole moieties. Indole derivatives are known for their wide range of biological activities, making them significant in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydro-4-(1H-indol-3-ylmethyl)-2-thiazolamine typically involves multicomponent reactions. One common method includes the reaction of indole derivatives with thioamides under specific conditions . The reaction is often catalyzed by acids or bases to facilitate the formation of the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and using efficient catalysts to streamline the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Dihydro-4-(1H-indol-3-ylmethyl)-2-thiazolamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the thiazole ring or the indole moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo derivatives, while substitution can introduce different functional groups onto the indole or thiazole rings .
Wissenschaftliche Forschungsanwendungen
4,5-Dihydro-4-(1H-indol-3-ylmethyl)-2-thiazolamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Due to its potential pharmacological properties, it is investigated for its use in developing new drugs, particularly in oncology and neurology.
Wirkmechanismus
The mechanism of action of 4,5-Dihydro-4-(1H-indol-3-ylmethyl)-2-thiazolamine involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the thiazole ring can enhance binding affinity and specificity. These interactions can modulate different biochemical pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Indole Derivatives: Compounds like tryptamine and serotonin share the indole structure but lack the thiazole ring.
Thiazole Derivatives: Compounds such as thiamine (vitamin B1) contain the thiazole ring but do not have the indole moiety.
Uniqueness: 4,5-Dihydro-4-(1H-indol-3-ylmethyl)-2-thiazolamine is unique due to the combination of both indole and thiazole rings in its structure.
Eigenschaften
CAS-Nummer |
25680-45-9 |
|---|---|
Molekularformel |
C12H13N3S |
Molekulargewicht |
231.32 g/mol |
IUPAC-Name |
4-(1H-indol-3-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H13N3S/c13-12-15-9(7-16-12)5-8-6-14-11-4-2-1-3-10(8)11/h1-4,6,9,14H,5,7H2,(H2,13,15) |
InChI-Schlüssel |
HPRYYZRCAOOUFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N=C(S1)N)CC2=CNC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2S,3S)-8,13-Diethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B14703265.png)


![8a-(3,4-Dichlorophenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one](/img/structure/B14703281.png)
![4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14703286.png)

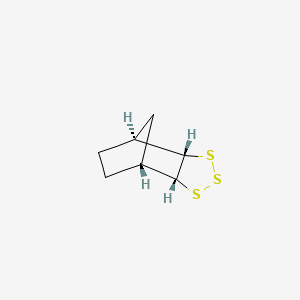
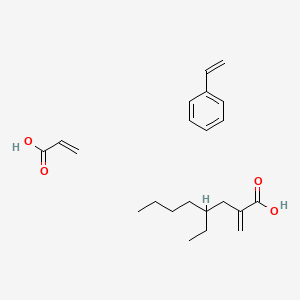
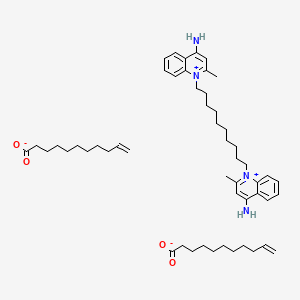
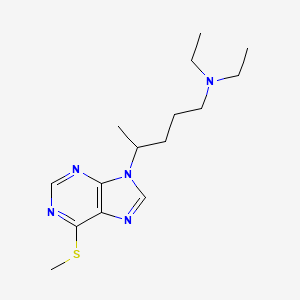
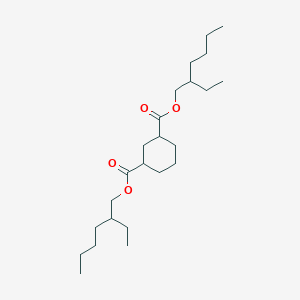
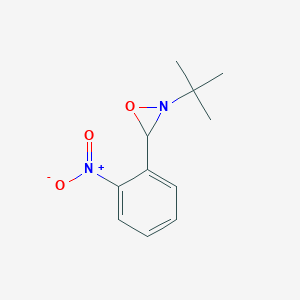
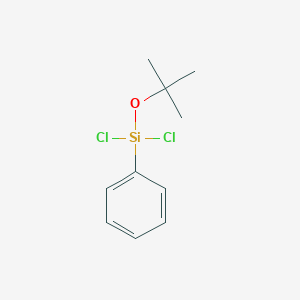
![1-[(2-{[2-(Dodecylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]dodecane](/img/structure/B14703335.png)
